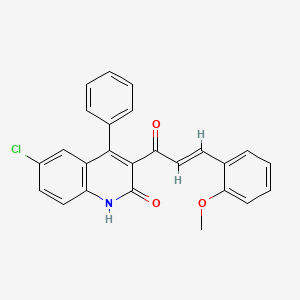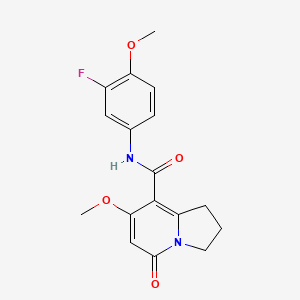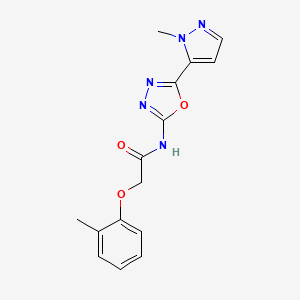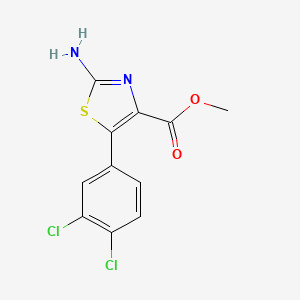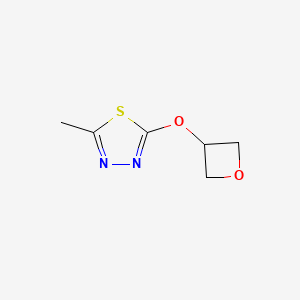
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole is a compound that falls within the broader class of 1,3,4-thiadiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including medicine and agriculture. The 1,3,4-thiadiazole core structure is known for its presence in compounds with fungicidal, antiviral, and muscarinic receptor agonist activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation. This method is compatible with a range of aldehydes and provides an efficient and scalable route to synthesize diazole derivatives with a 2-amino substituent . Another method includes microwave-assisted synthesis, which is solvent-free and has been used to prepare 2,5-diaryl-1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be characterized using various spectroscopic techniques such as NMR and MS, along with elemental analyses. X-ray crystallography can reveal the arrangement of these molecules, as demonstrated by the tilt lamellar arrangement found in certain 2,5-diaryl-1,3,4-thiadiazole derivatives .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions. For instance, methylation reactions have been studied, showing preferential methylation at specific nitrogen atoms within the thiadiazole ring, leading to the formation of mesoionic compounds . Additionally, the synthesis of side chains for cephem antibiotics involves reactions such as skeletal rearrangement and O-methylation, indicating the versatility of thiadiazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be quite diverse. For example, the liquid crystalline properties of these compounds can be tuned by altering peripheral n-alkoxy chains, leading to the formation of different mesophases with varying temperature ranges. The electrical conductivity of these mesophases has been reported to be in the range of 10^(-3) to 10^(-4) S cm^(-1), which is higher than that of their solid films . This highlights the potential of thiadiazole derivatives in materials science, particularly in the development of conductive materials.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Structural Analysis
The 1,3,4-thiadiazole core is a prominent pharmacological scaffold in medicinal chemistry, leading to the synthesis of derivatives with notable biological activities. For instance, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to investigate their biological properties. These compounds exhibited significant DNA protective ability and antimicrobial activity against various strains. Specifically, compounds demonstrated cytotoxicity on cancer cell lines, indicating potential for chemotherapy drug development with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Antimicrobial and Antifungal Activities
Novel 1,3,4-thiadiazole-based molecules have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have led to the discovery of compounds with moderate to significant activity against bacteria and fungi, providing insights into the design of new antimicrobial agents. For example, solvent-free synthesized 1,3,4-thiadiazoles showed promising antimicrobial activity against various microorganisms, supporting their potential application in combating microbial infections (Shehadi et al., 2022).
Antioxidant Properties
Compounds incorporating the 1,3,4-thiadiazole moiety have also been explored for their antioxidant properties. The synthesis and characterization of these compounds revealed considerable antibacterial, antifungal, and in vitro antioxidant activities, highlighting their potential as therapeutic agents with antioxidative benefits (Al-Amiery et al., 2013).
Molecular Organization and Interaction Studies
The molecular organization and interactions of 1,3,4-thiadiazole derivatives in biological membranes have been studied using spectroscopic techniques. These studies provide insights into the compounds' aggregation effects and interactions with lipid bilayers, which are essential for understanding their mechanism of action at the molecular level (Kluczyk et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-8-6(11-4)10-5-2-9-3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMQEPIVDWMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

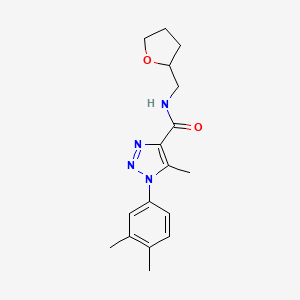
![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)



![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)

![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)
